molecular formula C10H14O4 B2675986 Ethyl 7-oxo-5-oxaspiro[3.4]octane-8-carboxylate CAS No. 2167820-23-5

Ethyl 7-oxo-5-oxaspiro[3.4]octane-8-carboxylate

Cat. No.: B2675986
CAS No.: 2167820-23-5
M. Wt: 198.218
InChI Key: WRLQNZZOGVYCBX-UHFFFAOYSA-N
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Description

Ethyl 7-oxo-5-oxaspiro[3.4]octane-8-carboxylate is a chemical compound with the molecular formula C10H14O4 and a molecular weight of 198.22 g/mol . This compound is characterized by its spirocyclic structure, which includes a spiro[3.4]octane ring system fused with an oxo and oxaspiro moiety. It is primarily used in research and development due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-oxo-5-oxaspiro[3.4]octane-8-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at a temperature range of 0°C to room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced in bulk quantities for research purposes. The production process involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-oxo-5-oxaspiro[3.4]octane-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or substituted spirocyclic structures .

Scientific Research Applications

Ethyl 7-oxo-5-oxaspiro[3.4]octane-8-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 7-oxo-5-oxaspiro[3.4]octane-8-carboxylate involves its interaction with specific molecular targets. The oxo and ester groups in the compound can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific spirocyclic structure and the presence of both oxo and ester functional groups. This combination of features makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

ethyl 7-oxo-5-oxaspiro[3.4]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-2-13-9(12)8-7(11)6-14-10(8)4-3-5-10/h8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLQNZZOGVYCBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)COC12CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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